molecular formula C11H18OSi B13859080 8-Trimethylsilylocta-5,7-diyn-1-ol

8-Trimethylsilylocta-5,7-diyn-1-ol

Cat. No.: B13859080
M. Wt: 194.34 g/mol
InChI Key: UTAIWNFKLANADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Trimethylsilylocta-5,7-diyn-1-ol is a chemical compound with the molecular formula C11H20OSi. It is characterized by the presence of a trimethylsilyl group attached to an octa-5,7-diyn-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Trimethylsilylocta-5,7-diyn-1-ol typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of octa-5,7-diyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Trimethylsilylocta-5,7-diyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Trimethylsilylocta-5,7-diyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Trimethylsilylocta-5,7-diyn-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired transformations.

Comparison with Similar Compounds

Similar Compounds

  • 8-Trimethylsilanyl-octa-5,7-diyn-1-ol
  • 8-(Trimethylsilyl)-2,3-octadiene-5,7-diyn-1-ol

Uniqueness

8-Trimethylsilylocta-5,7-diyn-1-ol is unique due to its specific structural features, including the presence of a trimethylsilyl group and a diyn-1-ol backbone. These features confer distinct reactivity and stability, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

8-trimethylsilylocta-5,7-diyn-1-ol

InChI

InChI=1S/C11H18OSi/c1-13(2,3)11-9-7-5-4-6-8-10-12/h12H,4,6,8,10H2,1-3H3

InChI Key

UTAIWNFKLANADW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC#CCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.